molecular formula C11H10N2O2S B3038233 4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid CAS No. 82424-87-1

4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B3038233
CAS No.: 82424-87-1
M. Wt: 234.28 g/mol
InChI Key: GNESTTPDUMPMDW-UHFFFAOYSA-N
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Description

4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a carboxylic acid group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzene-1,3-diamine with a thioamide derivative under acidic or basic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a microreactor system can be employed to control reaction kinetics and optimize conditions such as temperature, pressure, and solvent choice . This approach allows for the scalable and reproducible synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-chlorophenyl)-1,2-thiazole-5-carboxylic acid
  • 4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid
  • 4-Amino-3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid

Uniqueness

4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6-2-4-7(5-3-6)9-8(12)10(11(14)15)16-13-9/h2-5H,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNESTTPDUMPMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid
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4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid
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Reactant of Route 6
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